1-(p-Methylphenyl) octanol
Description
1-(p-Methylphenyl) octanol is a substituted aromatic alcohol featuring an eight-carbon aliphatic chain attached to a para-methyl-substituted benzene ring. The para-methylphenyl group enhances hydrophobicity compared to unsubstituted phenyl derivatives, while the octanol chain contributes to lipid solubility, influencing partitioning and bioactivity .
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-(4-methylphenyl)octan-1-ol |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-15(16)14-11-9-13(2)10-12-14/h9-12,15-16H,3-8H2,1-2H3 |
InChI Key |
XACPMLLUZVKOGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Aromatic Alcohols
- 1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3): Shorter chain (3 carbons vs. 8 carbons) reduces lipophilicity. Predicted log Kow: ~2.5–3.0 (estimated from ’s guidelines), compared to ~5.0–6.0 for 1-(p-methylphenyl) octanol due to the longer chain . Applications: Intermediate in organic synthesis; lacks bioactivity data in the evidence .
- N-Alkyl-9H-carbazoles (Neuroprotective Agents): Unlike this compound, carbazole derivatives exhibit planar aromatic systems with nitrogen atoms. Molecular dynamics simulations show that alkyl chain length and substituent positioning influence octanol/water interface distribution. For example, N-(3-anilinopropyl)-9H-carbazole forms stable aggregates at interfaces, whereas this compound likely distributes uniformly due to its linear structure .
Halogenated and Methoxy-Substituted Analogs
- 1-(p-Chlorophenyl) octanol: Chlorine substitution increases log Kow by ~0.5–1.0 units compared to methyl substitution ().
- 1-(p-Methoxyphenyl) octanol: Methoxy groups enhance water solubility via hydrogen bonding, reducing log Kow by ~1.0–1.5 units relative to methyl-substituted analogs .
Physicochemical Properties
Octanol/Water Partition Coefficient (log Kow)
Key Notes:
- COSMO-RS predictions () are reliable for log Kow estimation (±0.3 units).
- Longer alkyl chains (e.g., octanol vs. propanol) dominate log Kow increases over aromatic substituents .
Solubility in Octanol and Water
- Octanol Solubility: Likely high (>100 mg/mL) due to the compound’s aliphatic chain, aligning with Walden’s rule for entropy of melting ().
- Water Solubility : Estimated <1 mg/mL (log Kow >5), limiting bioavailability without surfactants .
Bioactivity
- Antimicrobial Potential: Pyrazoline derivatives with p-methylphenyl groups (e.g., 1-(p-methylphenyl)-3,5-diaryl-2-pyrazoline) show MIC values of 100 mg/mL against Klebsiella pneumoniae, suggesting that this compound may require structural optimization for efficacy .
- Neuroprotective Role: Unlike carbazoles, this compound lacks π-π stacking motifs critical for targeting neurological interfaces .
Environmental Behavior
- Bioaccumulation : Log Kow >5 indicates moderate-to-high bioaccumulation in aquatic organisms, though metabolic breakdown (e.g., oxidation of the methyl group) may mitigate risks .
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